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molecular formula C11H14O2 B8641689 3-(Benzyloxy)tetrahydrofuran CAS No. 68363-71-3

3-(Benzyloxy)tetrahydrofuran

Cat. No. B8641689
M. Wt: 178.23 g/mol
InChI Key: WQKYFKFXPHPCJF-UHFFFAOYSA-N
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Patent
US04331821

Procedure details

Thus, benzylchloride or benzylbromide can be reacted at elevated temperature with the alkololate from 3-hydroxytetrahydrofurane and sodium hydride, suspended in dioxane to yield the (3-tetrahydrofuryl)-benzylether which is an active herbicide against grassy weeds (German Offenlegungsschrift No. 2724675).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1](Cl)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.C(Br)C1C=CC=CC=1.[OH:17][CH:18]1[CH2:22][CH2:21][O:20][CH2:19]1.[H-].[Na+]>O1CCOCC1>[O:20]1[CH2:21][CH2:22][CH:18]([O:17][CH2:1][C:2]2[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=2)[CH2:19]1 |f:3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)Br
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1COCC1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Na+]
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCOCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
O1CC(CC1)OCC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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